molecular formula C10H10BrNO2 B1409175 5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one CAS No. 1802149-48-9

5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one

Cat. No.: B1409175
CAS No.: 1802149-48-9
M. Wt: 256.1 g/mol
InChI Key: IRGRAVNDWCDPML-UHFFFAOYSA-N
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Description

5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a fused ring structure. This specific compound is characterized by the presence of a bromine atom at the 5th position and an isopropyl group at the 3rd position of the benzoxazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-aminophenol and isopropyl bromide.

    Formation of Benzoxazole Ring: The 5-bromo-2-aminophenol undergoes a cyclization reaction with a suitable carbonyl compound, such as phosgene or triphosgene, to form the benzoxazole ring.

    Introduction of Isopropyl Group: The isopropyl group is introduced through an alkylation reaction using isopropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or hydroxyl derivatives.

    Reduction Reactions: Reduction of the benzoxazole ring can lead to the formation of dihydrobenzoxazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Products: Formation of 5-substituted derivatives such as 5-amino-3-isopropyl-1,3-benzoxazol-2(3H)-one.

    Oxidation Products: Formation of hydroxylated or oxidized derivatives.

    Reduction Products: Formation of dihydrobenzoxazole derivatives.

Scientific Research Applications

5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: The presence of the bromine atom and the benzoxazole ring structure allows it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1,3-benzoxazol-2(3H)-one: Lacks the isopropyl group, leading to different chemical and biological properties.

    3-Isopropyl-1,3-benzoxazol-2(3H)-one:

    5-Chloro-3-isopropyl-1,3-benzoxazol-2(3H)-one: Contains a chlorine atom instead of bromine, resulting in different chemical behavior.

Uniqueness

5-Bromo-3-isopropyl-1,3-benzoxazol-2(3H)-one is unique due to the combination of the bromine atom and the isopropyl group, which imparts specific chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-3-propan-2-yl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-6(2)12-8-5-7(11)3-4-9(8)14-10(12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGRAVNDWCDPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC(=C2)Br)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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